molecular formula C17H11IN4O B3872089 5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

Cat. No.: B3872089
M. Wt: 414.20 g/mol
InChI Key: OYNPIRDJMCQCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Scientific Research Applications

Chemistry

    Dyes and Pigments: Due to its azo structure, the compound can be used in the synthesis of dyes and pigments with specific color properties.

Biology

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities or cellular processes.

Medicine

    Pharmaceuticals: The indole moiety is a common feature in many drugs, and derivatives of this compound may have potential therapeutic applications.

Industry

    Material Science: The compound can be used in the development of materials with specific optical or electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” typically involves the following steps:

    Diazotization: The starting material, 8-aminoquinoline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-iodo-1H-indole-2-ol in the presence of a base such as sodium acetate to form the azo compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles through halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of “5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-iodo-3-(phenylazo)-1H-indol-2-ol: Similar structure but with a phenyl group instead of a quinoline group.

    5-bromo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

  • The presence of both the iodine atom and the quinoline group in “5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol” makes it unique compared to other azo compounds. The iodine atom can participate in specific halogen bonding interactions, and the quinoline group can enhance the compound’s electronic properties.

Properties

IUPAC Name

5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11IN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNPIRDJMCQCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)I)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Reactant of Route 2
Reactant of Route 2
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Reactant of Route 3
Reactant of Route 3
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Reactant of Route 4
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Reactant of Route 5
Reactant of Route 5
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Reactant of Route 6
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.